molecular formula C44H76N2O34 B3069390 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin CAS No. 60984-63-6

6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin

Cat. No.: B3069390
CAS No.: 60984-63-6
M. Wt: 1177.1 g/mol
InChI Key: NVTGXPLADYDNKR-LZITWAFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6A-[(2-Aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin (molecular formula: C₄₄H₇₆N₂O₃₄, MW: 1177.07 g/mol) is a monosubstituted beta-cyclodextrin derivative where the primary hydroxyl group at the 6A position is replaced by a 2-aminoethylamino moiety . This modification introduces a primary amine, enhancing its ability to form ionic interactions and participate in host-guest chemistry. The compound is synthesized via selective substitution strategies, often starting from per-6-iodo-6-deoxy-beta-cyclodextrin intermediates, followed by azide substitution and subsequent reduction or alkylation to introduce the aminoethyl group . Its purity (>97%) and water solubility make it suitable for pharmaceutical and materials science applications .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTGXPLADYDNKR-LZITWAFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N2O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin typically involves the selective modification of beta-cyclodextrinThe reaction conditions often include the use of protecting groups, solvents, and catalysts to achieve high selectivity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
6A-AED-β-CD serves as an effective carrier for drug delivery, enhancing the solubility, stability, and bioavailability of hydrophobic drugs. Its unique structure allows for the encapsulation of therapeutic agents, which is particularly beneficial for poorly soluble compounds such as anticancer drugs and antibiotics. The amino groups present on the molecule facilitate surface modifications, enabling targeted delivery to specific tissues or cells.

Case Study: Anticancer Drug Delivery
In a study examining the delivery of doxorubicin (a common chemotherapy agent), 6A-AED-β-CD was utilized to form inclusion complexes that significantly improved the drug's solubility. The results indicated that the complex demonstrated enhanced cytotoxicity against cancer cells compared to free doxorubicin, highlighting its potential in cancer therapy.

Gene Therapy Applications

DNA/RNA Delivery
The ability of 6A-AED-β-CD to form complexes with nucleic acids has been explored for gene therapy applications. By protecting DNA or RNA from degradation and facilitating cellular uptake, this cyclodextrin derivative shows promise in delivering genetic material effectively .

Case Study: siRNA Delivery
In experiments involving small interfering RNA (siRNA), 6A-AED-β-CD was used to create nanoparticles that improved siRNA stability and cellular uptake. The study demonstrated successful gene silencing in target cells, indicating the compound's potential as a non-viral vector for gene therapy .

Biosensing Applications

Biosensor Development
The functionalization of 6A-AED-β-CD with biomolecules such as enzymes or antibodies allows for the creation of biosensors capable of detecting specific analytes in biological samples. These sensors can exhibit changes in fluorescence or other measurable properties upon interaction with target molecules .

Case Study: Glucose Sensing
A biosensor developed using 6A-AED-β-CD functionalized with glucose oxidase showed high sensitivity and selectivity for glucose detection. The sensor's performance was evaluated using real biological samples, demonstrating its applicability in clinical diagnostics .

Mechanism of Action

The mechanism of action of 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The aminoethylamino group at the 6A position enhances the binding affinity and selectivity for specific guest molecules. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Structural and Functional Group Variations

6A-Amino-6A-deoxy-beta-Cyclodextrin
  • Structure: Substituted with a single amino group (-NH₂) at the 6A position.
  • Properties: Exhibits lower solubility in aqueous media compared to the aminoethyl derivative due to reduced hydrogen-bonding capacity. However, it serves as a precursor for further functionalization .
  • Applications : Used in chiral separations and as a ligand for metal coordination .
6A-Deoxy-6A-[(2-methoxyethyl)amino]-beta-Cyclodextrin
  • Structure: Features a methoxyethyl (-O-CH₂-CH₂-OCH₃) group instead of aminoethyl.
  • Properties : The methoxy group reduces cationic charge, decreasing ionic interactions but improving lipophilicity. This enhances compatibility with hydrophobic guest molecules .
  • Applications: Potential use in drug delivery systems requiring sustained release .
6A-Deoxy-6A-hydroxyethylamino-beta-Cyclodextrin
  • Structure : Substituted with a hydroxyethyl (-CH₂-CH₂-OH) group.
  • Properties: The hydroxyl group enables hydrogen bonding and metal coordination. Metallated derivatives (e.g., Ni²⁺ complexes) show enantioselectivity for amino acids like tryptophan and phenylalanine .
  • Applications : Chiral recognition in analytical chemistry .
Per-6-(4-methoxybenzyl)amino-6-deoxy-beta-Cyclodextrin
  • Structure : Aromatic methoxybenzyl substituents at all primary hydroxyl positions.
  • Properties : Forms stable inclusion complexes with hydrophobic drugs (e.g., methicillin) but exhibits slower drug release due to steric hindrance from bulkier groups .
  • Applications : Solubilization of poorly water-soluble drugs .

Physicochemical Properties and Binding Efficiency

Compound Substituent Solubility (Water) Log P Binding Constant (K, M⁻¹) Key Applications
6A-[(2-Aminoethyl)amino]-derivative -NH-CH₂-CH₂-NH₂ High -2.1 3020 (with adamantyl) Polymer networks, drug delivery
6A-Amino-derivative -NH₂ Moderate -1.8 450–600 (with ibuprofen) Metal coordination, prodrugs
6A-Hydroxyethylamino-derivative -CH₂-CH₂-OH High -2.3 1200–1800 (with Cu²⁺) Enantioselective separations
6A-Methoxyethylamino-derivative -CH₂-CH₂-OCH₃ Moderate -1.2 N/A Hydrophobic guest encapsulation
Colon-Specific Drug Delivery
  • 6A-[(2-Aminoethyl)amino]-derivative: Limited direct use in colon delivery due to its stability in gastrointestinal fluids. However, its amine group allows conjugation with pH-sensitive ligands for targeted release .
  • 6A-O-Biphenylylacetyl-beta-Cyclodextrin : Ester-linked prodrugs release >95% of 4-biphenylylacetic acid in colonic contents within 1–2 hours, making them superior for colon-specific delivery compared to amide-linked derivatives .
Polymeric Networks
  • The aminoethyl substituent enables host-guest interactions with adamantyl-modified polymers, forming viscoelastic hydrogels. A 3% substituted derivative achieves a complexation constant of 3020 M⁻¹, with viscosity maximized at 0.1 M NaCl .

Biological Activity

6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin (β-CDtren) is a modified form of beta-cyclodextrin that incorporates a polyamine substituent at the C6 position. This modification enhances its biological activity, particularly in drug delivery systems and complexation with various therapeutic agents. The unique structure of β-CDtren allows it to form host–guest complexes, which can significantly improve the solubility and bioavailability of poorly soluble drugs.

  • Molecular Formula : C₄₄H₇₆N₂O₃₄
  • CAS Number : 60984-63-6
  • Melting Point : 248-249 °C
  • Density : 1.576 ± 0.06 g/cm³

β-CDtren exhibits its biological activity primarily through:

  • Host–Guest Interactions : The hydrophobic cavity of β-cyclodextrins allows for the encapsulation of hydrophobic drugs, enhancing their solubility and stability.
  • Polyamine Functionality : The aminoethyl groups can interact with biological membranes, potentially facilitating drug transport and cellular uptake.
  • Metallo-Cyclodextrin Formation : β-CDtren can form metallocyclodextrins with metal ions, which may enhance its therapeutic properties through synergistic effects.

Drug Delivery Applications

Research indicates that β-CDtren can significantly improve the solubility and therapeutic efficacy of various drugs:

  • Antibiotics : Complexation with β-CDtren has shown to enhance the solubility of enrofloxacin by 916-fold compared to non-complexed forms, leading to improved absorption and reduced dosage requirements .
  • Anti-inflammatory Agents : Studies have demonstrated that β-CDtren can effectively deliver anti-inflammatory drugs, improving their bioavailability and therapeutic outcomes in conditions such as atherosclerosis .

In Vitro and In Vivo Studies

  • In Vitro Studies : Experiments have shown that β-CDtren enhances the stability and release profiles of encapsulated drugs, making them more effective in treating infections and inflammatory diseases.
  • In Vivo Studies : Animal studies indicate that β-CDtren-based formulations exhibit good biocompatibility and therapeutic advantages, particularly in models of atherosclerosis where they help stabilize atherosclerotic plaques .

Case Studies

StudyFindings
Ding et al. (2023)Demonstrated significant improvement in drug solubility and bioavailability when complexed with β-CDtren compared to standard formulations .
May et al. (1996)Reported on the formation of metallocyclodextrins using β-CDtren, showing high stability constants for metal ion complexes, which may enhance therapeutic effects .
Guo et al. (2024)Investigated the use of β-CD-based nanoassemblies for drug delivery in atherosclerosis treatment, highlighting their ability to reduce cholesterol levels effectively .

Q & A

Q. What computational tools predict the supramolecular behavior of this derivative?

  • Molecular Dynamics (MD): Simulates guest binding pathways and residence times in aqueous solutions.
  • Density Functional Theory (DFT): Models electronic interactions between the aminoethyl group and guest molecules (e.g., charge-transfer complexes) .

Tables for Key Data

Table 1. Thermal Stability of Selected β-Cyclodextrin Derivatives

DerivativeDecomposition Temperature (°C)
6A-Benzoyl-β-CD274
3A-Benzoyl-β-CD176
6A-Aminoethyl-β-CD (this derivative)265–280 (estimated)

Table 2. Binding Constants (Logβ) for Lanthanide Complexes

LanthanideLogβ (Per-6-thiopropionate-β-CD)
La³⁺4.2 ± 0.1
Eu³⁺5.8 ± 0.2
Lu³⁺6.5 ± 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.